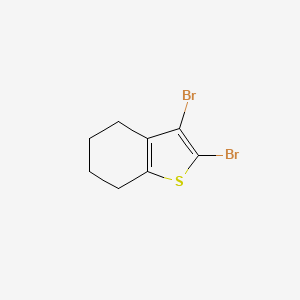
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Overview
Description
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C8H8Br2S and a molecular weight of 296.02 g/mol . It is a derivative of benzothiophene, characterized by the presence of two bromine atoms at the 2 and 3 positions and a tetrahydro structure at the 4, 5, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 3 positions of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the product . The reaction is typically conducted in large reactors with efficient stirring and temperature control mechanisms.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5,6,7-tetrahydro-1-benzothiophene by removing the bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 4,5,6,7-tetrahydro-1-benzothiophene.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with various molecular targets. The bromine atoms and the benzothiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,3-Dibromo-1,4-difluorobenzene: Contains fluorine atoms instead of the tetrahydro structure, leading to different chemical properties.
Benzofuran Derivatives: Similar heterocyclic structure but with oxygen instead of sulfur, resulting in different reactivity and applications.
Uniqueness
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the presence of both bromine atoms and the tetrahydro structure, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJOSMCXBMASGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


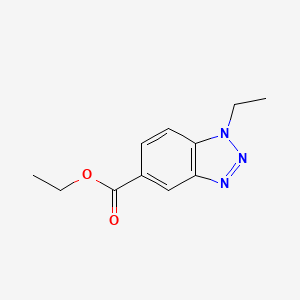
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
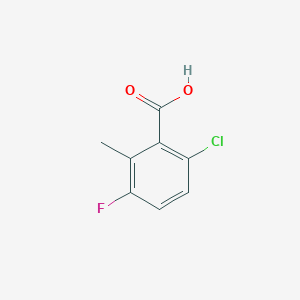
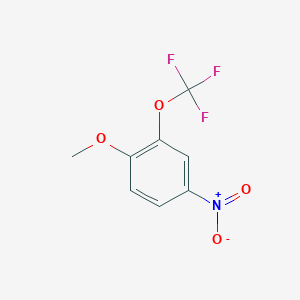
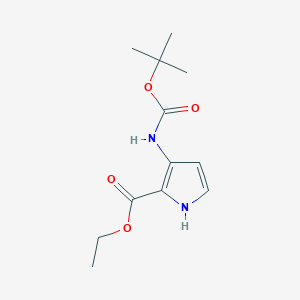
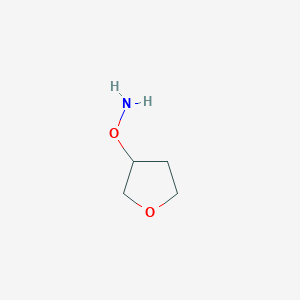
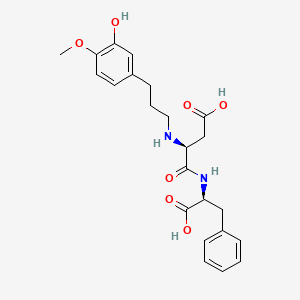
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
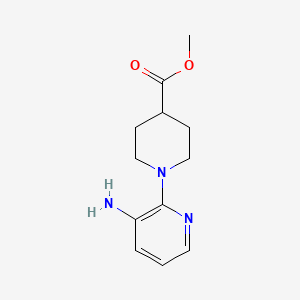
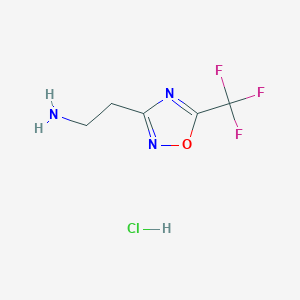
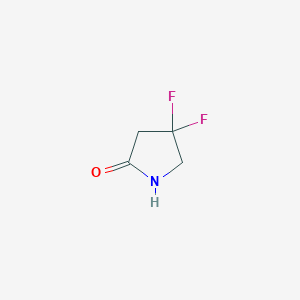

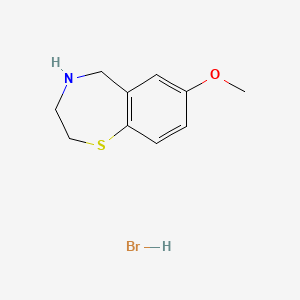
![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
